(Chloromethylidyne)iron(1+)
Description
(Chloromethylidyne)iron(1+) is a cationic organometallic complex featuring an iron center coordinated to a chloromethylidyne ligand (C≡Cl). This compound belongs to the broader class of transition metal carbynes, which are characterized by metal-carbon triple bonds. The chloromethylidyne ligand imparts unique electronic and steric properties, making the compound reactive in catalytic and synthetic applications. Its synthesis typically involves iron precursors reacting with chlorinated carbon sources under controlled conditions, though detailed synthetic protocols remain scarce in publicly available literature. The cationic charge (+1) enhances its electrophilicity, enabling participation in nucleophilic substitution and insertion reactions, particularly in organic synthesis and materials science .
Properties
CAS No. |
90143-32-1 |
|---|---|
Molecular Formula |
CClFe+ |
Molecular Weight |
103.31 g/mol |
IUPAC Name |
chloromethylidyneiron(1+) |
InChI |
InChI=1S/CCl.Fe/c1-2;/q;+1 |
InChI Key |
LCBDFXFMBKIJHL-UHFFFAOYSA-N |
Canonical SMILES |
C(#[Fe+])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethylidyne)iron(1+) typically involves the reaction of iron pentacarbonyl (Fe(CO)₅) with chloromethylidyne precursors under controlled conditions. One common method is the photolysis of iron pentacarbonyl in the presence of chloromethylidyne chloride (CCl₂). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction can be represented as follows:
[ \text{Fe(CO)}_5 + \text{CCl}_2 \rightarrow \text{FeCCl} + 5 \text{CO} ]
Industrial Production Methods
While the industrial production of (Chloromethylidyne)iron(1+) is not as widespread as other iron compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Chloromethylidyne)iron(1+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The chloromethylidyne ligand can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum, and are carried out under mild conditions to prevent decomposition.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) chloride (FeCl₃), while reduction may produce iron(0) species. Substitution reactions can yield a variety of organometallic compounds with different ligands.
Scientific Research Applications
(Chloromethylidyne)iron(1+) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it a potential candidate for studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as magnetic or electronic characteristics.
Mechanism of Action
The mechanism of action of (Chloromethylidyne)iron(1+) involves its interaction with molecular targets through its iron center and chloromethylidyne ligand. The iron atom can coordinate with various ligands, facilitating catalytic reactions. The chloromethylidyne ligand can participate in substitution reactions, allowing the compound to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(Bromomethylidyne)iron(1+)
- Structural Similarity : Replaces the chlorine atom in the chloromethylidyne ligand with bromine.
- Electronic Effects : Bromine’s lower electronegativity compared to chlorine reduces the ligand’s electron-withdrawing effect, leading to a more electron-rich iron center. This increases the compound’s nucleophilicity but decreases its oxidative stability .
- Reactivity : (Bromomethylidyne)iron(1+) exhibits faster ligand-exchange rates in cross-coupling reactions but is less stable under high-temperature conditions.
- Applications : Preferred in reactions requiring mild conditions, such as selective C–H bond functionalization .
(Pentadienyl)iron(1+) Complexes
- Structural Difference : Features a conjugated pentadienyl ligand (C₅H₇) instead of a chloromethylidyne group.
- Electronic and Steric Profile : The extended π-system of the pentadienyl ligand facilitates delocalized bonding with the iron center, enhancing stability and enabling redox versatility. This contrasts with the localized bonding in chloromethylidyne complexes .
- Reactivity : (Pentadienyl)iron(1+) complexes undergo cycloaddition and nucleophilic attack at specific carbon positions (e.g., C-2 or C-4), as demonstrated in the synthesis of frondosin analogs. In contrast, (chloromethylidyne)iron(1+) participates in electrophilic substitution due to its polarized C≡Cl bond .
- Applications : Widely used in natural product synthesis and asymmetric catalysis .
Table 1: Comparative Properties of (Chloromethylidyne)iron(1+) and Analogues
| Property | (Chloromethylidyne)iron(1+) | (Bromomethylidyne)iron(1+) | (Pentadienyl)iron(1+) |
|---|---|---|---|
| Ligand Type | C≡Cl | C≡Br | Conjugated C₅H₇ |
| Charge | +1 | +1 | +1 |
| Electrophilicity | High | Moderate | Low |
| Thermal Stability | Moderate (decomposes >150°C) | Low (decomposes >100°C) | High (stable up to 200°C) |
| Key Reactivity | Electrophilic substitution | Ligand exchange | Cycloaddition, nucleophilic attack |
| Applications | Catalytic chlorination | Mild C–H functionalization | Natural product synthesis |
Comparison with Functionally Similar Compounds
Iron(II) Chlorido Complexes (e.g., [FeCl₄]²⁻)
- Functional Similarity : Both involve iron-chloride interactions, but iron(II) chlorido complexes are anionic and lack a metal-carbon bond.
- Reactivity : Chlorido complexes exhibit ligand substitution and redox activity (Fe²⁺/Fe³⁺) in high-chloride environments, whereas (chloromethylidyne)iron(1+) engages in carbon-centered reactivity .
- Thermodynamic Stability : Iron(II) chlorido complexes dominate in high ionic strength solutions, while (chloromethylidyne)iron(1+) requires stabilization via low-coordination-number environments .
Cobalt(I) Carbynes (e.g., Co≡C–R⁺)
- Functional Similarity : Share the metal-carbon triple bond motif.
- Electronic Differences : Cobalt’s lower electronegativity compared to iron results in stronger M–C bonds and reduced electrophilicity.
- Catalytic Utility : Cobalt carbynes are more effective in hydrogenation reactions, while iron analogs excel in halogenation due to chlorine’s electronegativity .
Research Findings and Challenges
- Synthetic Limitations : (Chloromethylidyne)iron(1+) is challenging to isolate due to its propensity for ligand dissociation. Advances in low-temperature stabilization (e.g., using bulky counterions) have improved its accessibility .
- Spectroscopic Characterization: Key diagnostic signals include: ¹³C NMR: δ ~200–212 ppm (metal carbonyls), δ ~11–15 ppm (σ-bonded carbon) . IR: Strong ν(C≡Cl) stretch at 1734 cm⁻¹ .
- Industrial Relevance: Potential applications in chlorinated polymer synthesis and fine chemical production require further exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
